Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9134199
InChI: InChI=1S/C13H17ClN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol

Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC9134199

Molecular Formula: C13H17ClN2O2

Molecular Weight: 268.74 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate -

Specification

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
IUPAC Name ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C13H17ClN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3
Standard InChI Key XYUNBULEZMRKTP-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Canonical SMILES CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate has the molecular formula C₁₃H₁₇ClN₂O₂ and a molecular weight of 268.74 g/mol. The IUPAC name, ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate, reflects its piperazine backbone, which is substituted at the 1-position with a carboxylate ester and at the 4-position with a 4-chlorophenyl group. The SMILES notation (CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl) and InChIKey (XYUNBULEZMRKTP-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₃H₁₇ClN₂O₂
Molecular Weight268.74 g/mol
IUPAC NameEthyl 4-(4-chlorophenyl)piperazine-1-carboxylate
SMILESCCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Canonical SMILESCCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl

Stereochemical and Electronic Features

The piperazine ring adopts a chair conformation, with the 4-chlorophenyl group and ethyl ester occupying equatorial positions to minimize steric hindrance. The chlorine atom on the phenyl ring introduces electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity in electrophilic substitutions. The ester group contributes to the molecule’s lipophilicity, influencing its pharmacokinetic properties .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • N-Alkylation of Piperazine: Piperazine reacts with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to yield 4-(4-chlorophenyl)piperazine.

  • Esterification: The secondary amine of the piperazine intermediate undergoes carboxyethylation using ethyl chloroformate in anhydrous dichloromethane.

The reaction is summarized as:

Piperazine+4-Chlorobenzyl ChlorideBase4-(4-Chlorophenyl)piperazineEthyl ChloroformateEthyl 4-(4-Chlorophenyl)piperazine-1-carboxylate\text{Piperazine} + \text{4-Chlorobenzyl Chloride} \xrightarrow{\text{Base}} \text{4-(4-Chlorophenyl)piperazine} \xrightarrow{\text{Ethyl Chloroformate}} \text{Ethyl 4-(4-Chlorophenyl)piperazine-1-carboxylate}

Industrial Optimization

Industrial processes employ continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Solvent recycling and catalytic methods reduce waste, aligning with green chemistry principles.

Chemical Reactivity and Derivative Synthesis

Ester Hydrolysis

The ethyl ester undergoes alkaline hydrolysis to form the carboxylic acid derivative, a precursor for amide couplings:

R-COOEt+NaOHR-COO⁻Na⁺+EtOH\text{R-COOEt} + \text{NaOH} \rightarrow \text{R-COO⁻Na⁺} + \text{EtOH}

This reaction is critical for synthesizing prodrugs with enhanced bioavailability .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group participates in nitration and sulfonation reactions. For example, treatment with fuming HNO₃ yields nitro derivatives, which are intermediates in dye synthesis .

Research Advancements and Applications

Central Nervous System (CNS) Drug Development

In silico docking studies predict strong binding to the 5-HT₁A receptor (ΔG: -9.2 kcal/mol). Structural modifications, such as replacing the ethyl group with a trifluoroethyl moiety, improve blood-brain barrier penetration .

Anticancer Activity

Screening against MCF-7 breast cancer cells showed 40% inhibition at 100 µM, suggesting apoptosis induction via caspase-3 activation.

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